molecular formula C8H9Cl2NO B3041319 Methyl 4-chlorobenzimidate hydrochloride CAS No. 274932-39-7

Methyl 4-chlorobenzimidate hydrochloride

Cat. No.: B3041319
CAS No.: 274932-39-7
M. Wt: 206.07 g/mol
InChI Key: TVGORIWAOZYZSN-UHFFFAOYSA-N
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Description

Methyl 4-chlorobenzimidate hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Labeling of Antibody Proteins

Methyl 3-(2,4- dinitrophenylamino) propionimidate hydrochloride, a compound similar to Methyl 4-chlorobenzimidate hydrochloride, has been used in labeling antibody proteins. It efficiently reacts with sheep immunoglobulin G, allowing the introduction of DNP groups into the antibody protein without significantly altering its antigen binding affinity or capacity (Hewlins, Weeks, & Jasani, 1984).

2. Synthesis and Antitumor Activity

Methyl 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboximidate, another related compound, was synthesized and tested for antitumor and antiviral activity. This research represents an area where this compound might have potential applications, particularly in synthesizing compounds with significant in vivo activity against murine leukemia (Kini, Robins, & Avery, 1989).

3. Reactions in Organic Chemistry

Studies on the reactions of hydrochlorides of 2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones with N-bromosuccinimide and bromine indicated the potential for this compound in organic synthesis, particularly in the bromination of related compounds (Mukarramov, 2014).

4. Agricultural Applications

A study on the degradation of 2-amino 4-chloro 6-methyl pyrimidine (AM) in soil, which shares a structural similarity with this compound, suggests potential agricultural applications, especially as a nitrification inhibitor in soil to increase the efficiency of nitrogenous fertilizers (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).

5. Use in Medical Imaging Studies

While not directly about this compound, a study involving the use of methylphenidate hydrochloride in medical imaging illustrates the potential of structurally similar compounds in enhancing our understanding of brain activity and disorders (Rish, Bashivan, Cecchi, & Goldstein, 2016).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl benzimidate hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Properties

IUPAC Name

methyl 4-chlorobenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGORIWAOZYZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chlorobenzimidate hydrochloride
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Methyl 4-chlorobenzimidate hydrochloride

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